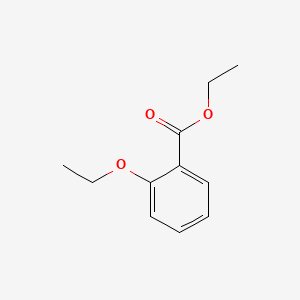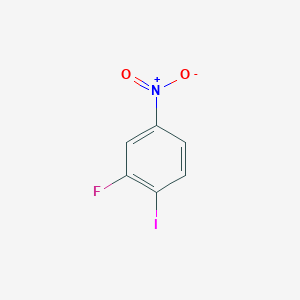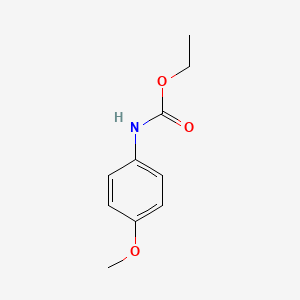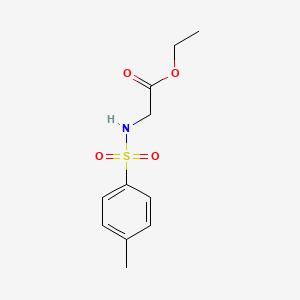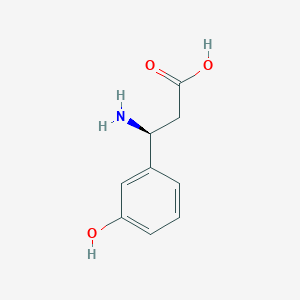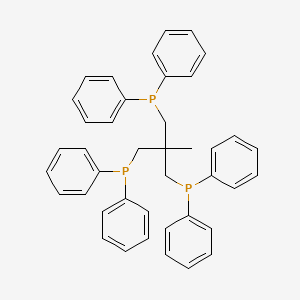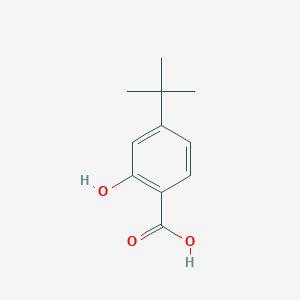
(-)-Menthyloxyacetic acid
Overview
Description
(-)-Menthyloxyacetic acid (MOA) is a naturally occurring compound found in the essential oils of some plants, such as peppermint and spearmint. It is a carboxylic acid with a molecular formula of C6H10O3, and is a member of the menthol family. MOA has a wide range of applications in the fields of pharmacology, biochemistry, and physiology due to its unique properties.
Scientific Research Applications
Synthesis and Structure Determination
- Cellulose Derivatives : (-)-Menthyloxyacetic acid is used in the synthesis of complex and sensitive cellulose esters. These materials, obtained via in situ activation of carboxylic acids, are used for making membranes with tailored separation characteristics due to their structural features, purity, solubility, and film-forming properties (Liebert & Heinze, 2005).
Agriculture and Herbicides
- Selective Weed-Killers : The effectiveness of various plant growth substances, including (-)-Menthyloxyacetic acid derivatives, has been studied for weed eradication in agriculture (Blackman, 1945).
- Cytogenetic Effects : Investigations into the mutagenic properties of compounds like phenoxyacetic acid N,N-diethylamide, a derivative of (-)-Menthyloxyacetic acid, show its impact on chromosome aberrations in animal studies (Iurchenko, 1977).
Medical Applications
- Diagnostic Use : A novel method for studying relations among amino acids and generating diagnostic indexes based on amino acid concentrations, potentially involving derivatives of (-)-Menthyloxyacetic acid, helps in uncovering specific physiological conditions or states (Noguchi et al., 2006).
- Antitumor Activity : Research on compounds like 5,6-Dimethylxanthenone-4-acetic acid, related to (-)-Menthyloxyacetic acid, has shown promise in treating refractory tumors due to its vascular disrupting properties (McKeage et al., 2006).
Other Applications
- Advanced Oxidation Processes : (-)-Menthyloxyacetic acid derivatives are also used in advanced oxidation processes for pollutant degradation and disinfection (Kim et al., 2020).
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILPHQCEVYJUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871388 | |
| Record name | {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Menthyloxyacetic acid | |
CAS RN |
71420-37-6, 40248-63-3 | |
| Record name | 2-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71420-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-p-Menth-3-yloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040248633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071420376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71420-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-p-menth-3-yloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (-)-Menthyloxyacetic acid used in material science?
A1: (-)-Menthyloxyacetic acid is employed as a chiral building block in synthesizing novel materials. Specifically, it's used to create tailored cellulose esters. [] This is achieved by reacting the acid with cellulose in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI). The resulting cellulose esters possess unique properties depending on the incorporated chiral moiety.
Q2: What makes the synthesis method using (-)-Menthyloxyacetic acid advantageous?
A2: The synthesis of cellulose esters with (-)-Menthyloxyacetic acid utilizes mild reaction conditions and a highly efficient coupling method. [] This allows for the creation of highly pure and functionalized cellulose derivatives with minimal degradation of the cellulose backbone. This control over the synthesis process is crucial for tailoring the properties of the final material.
Q3: What potential applications do these cellulose esters possess?
A3: The cellulose esters synthesized with (-)-Menthyloxyacetic acid exhibit desirable features like high purity, controlled structure, and solubility in various solvents. [] These characteristics make them promising candidates for developing membranes with tailored separation properties. The chirality introduced by (-)-Menthyloxyacetic acid could potentially lead to enantioselective membranes, which are highly sought after in various fields, including pharmaceuticals and chiral separations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


